molecular formula C11H15NO B6204836 5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1694238-10-2

5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B6204836
CAS No.: 1694238-10-2
M. Wt: 177.2
InChI Key:
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Description

5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines It is characterized by a quinoline core structure with a methoxy group at the 5th position and a methyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with methylamine followed by reduction and cyclization can yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method ensures high yield and purity of the final product. The reaction conditions typically include elevated temperatures and pressures, along with the use of suitable catalysts such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
  • 5-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
  • 5-methoxy-8-ethyl-1,2,3,4-tetrahydroquinoline

Uniqueness

5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

1694238-10-2

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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